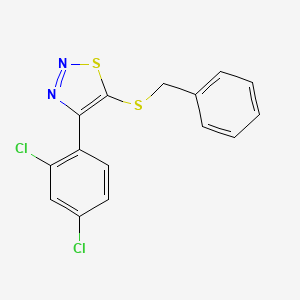
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, commonly referred to as 5-BS-4-DCP-1,2,3-TD, is a heterocyclic compound that has seen increasing interest in recent years due to its potential applications in a variety of fields. This compound has been found to possess a number of unique properties, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. As a result, 5-BS-4-DCP-1,2,3-TD has the potential to be used in a variety of scientific and medical applications.
Wissenschaftliche Forschungsanwendungen
5-BS-4-DCP-1,2,3-TD has been studied for its potential applications in a variety of scientific fields. It has been found to possess antioxidant activity and has been studied for its potential use as an antioxidant in food and pharmaceutical applications. Additionally, 5-BS-4-DCP-1,2,3-TD has been studied for its anti-inflammatory and antimicrobial activities, and has been studied for its potential use in the treatment of a variety of diseases and conditions.
Wirkmechanismus
The mechanism of action of 5-BS-4-DCP-1,2,3-TD is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and preventing their damaging effects on cells and tissues. Additionally, 5-BS-4-DCP-1,2,3-TD may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, 5-BS-4-DCP-1,2,3-TD may act as an antimicrobial agent by disrupting the cell membrane of bacteria and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BS-4-DCP-1,2,3-TD have been studied in a variety of organisms. In studies conducted on mice, 5-BS-4-DCP-1,2,3-TD was found to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess antimicrobial activity against a variety of bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-BS-4-DCP-1,2,3-TD in laboratory experiments has a number of advantages and limitations. One advantage of using 5-BS-4-DCP-1,2,3-TD is that it is relatively easy to synthesize and is readily available. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess a variety of beneficial properties, including antioxidant, anti-inflammatory, and antimicrobial activities. However, one limitation of using 5-BS-4-DCP-1,2,3-TD is that its mechanism of action is not fully understood.
Zukünftige Richtungen
Given the potential applications of 5-BS-4-DCP-1,2,3-TD, there are a number of possible future directions for research. One potential direction is to further explore the mechanism of action of 5-BS-4-DCP-1,2,3-TD and its effects on different biochemical and physiological pathways. Additionally, further research into the potential applications of 5-BS-4-DCP-1,2,3-TD in the treatment of diseases and conditions is warranted. Finally, further research into the potential toxicity of 5-BS-4-DCP-1,2,3-TD is needed to ensure its safe use in medical and scientific applications.
Synthesemethoden
The synthesis of 5-BS-4-DCP-1,2,3-TD typically involves the reaction of 5-benzylsulfanyl-4-chlorophenyl-1,2,3-thiadiazole with 2,4-dichlorophenylhydrazine. This reaction is typically conducted in an aqueous medium at a temperature of 60-90 °C. The reaction is typically complete within 1-3 hours and yields a yield of up to 80%.
Eigenschaften
IUPAC Name |
5-benzylsulfanyl-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-11-6-7-12(13(17)8-11)14-15(21-19-18-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNXCCOKIHNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

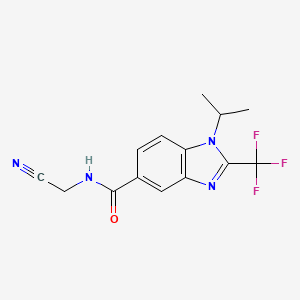
![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
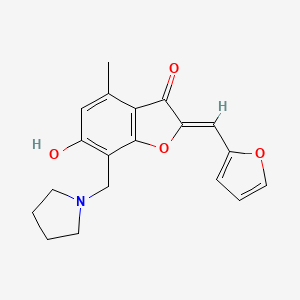
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
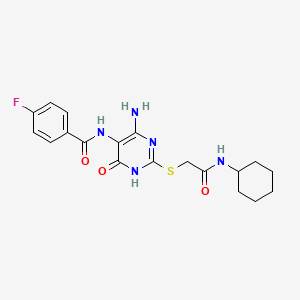
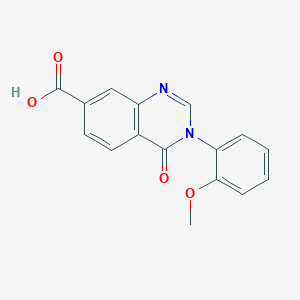
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)


![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
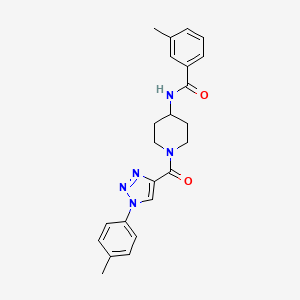
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)